15-Hexadecynoic acid is a synthetic fatty acid analog commonly employed as a chemical probe in biological research, particularly in the study of protein palmitoylation. [, , , ] Palmitoylation, the reversible attachment of palmitic acid to cysteine residues of proteins, plays a crucial role in protein trafficking, localization, and function. [] 15-Hexadecynoic acid serves as a valuable tool for labeling and studying palmitoylated proteins due to its structural similarity to palmitic acid and the presence of a terminal alkyne group, enabling bioorthogonal reactions for detection and analysis. [, , , ]
15-Hexadecynoic acid can be sourced from various biological systems, particularly through the enzymatic desaturation of palmitic acid (hexadecanoic acid). It is classified as a monounsaturated fatty acid and is part of the hexadecenoic acid family, which includes positional isomers. Its applications span across several fields, including biochemistry, medicine, and industrial chemistry.
The synthesis of 15-hexadecynoic acid can be achieved through several methods:
The molecular structure of 15-hexadecynoic acid consists of a long hydrocarbon chain with a terminal carboxylic group (-COOH) and a triple bond at the 15th carbon atom.
This structure allows for unique interactions in biological systems, particularly in lipid metabolism and protein palmitoylation.
15-Hexadecynoic acid can undergo various chemical reactions:
The mechanism of action for 15-hexadecynoic acid primarily involves its role as a chemical probe in bioorthogonal click chemistry. It facilitates the detection of protein palmitoylation by reacting with azide-containing reagents through a copper-catalyzed reaction.
In studies involving the mu-opioid receptor, 15-hexadecynoic acid has been shown to effectively label proteins undergoing palmitoylation, allowing researchers to analyze protein interactions and modifications in cellular contexts. Optimal concentrations for effective labeling were found to be around 100 µM without affecting cell viability.
15-Hexadecynoic acid has diverse applications across multiple scientific fields:
15-Hexadecynoic acid (15-HDA), a C16 acetylenic fatty acid, exerts its antibacterial effects primarily through targeted inhibition of DNA gyrase—a type II topoisomerase essential for bacterial DNA replication, transcription, and chromosome decatenation. In multidrug-resistant Staphylococcus aureus (MRSA), DNA gyrase consists of two GyrA and two GyrB subunits (GyrA₂B₂), which introduce negative supercoils using ATP hydrolysis [1] [9]. Research demonstrates that 15-HDA binds to the ATP-binding pocket of the GyrB subunit, competitively inhibiting ATP hydrolysis and preventing the energy-dependent DNA supercoiling reaction [4]. This mechanism parallels quinolones but targets a distinct enzymatic site, circumventing classical mutations like gyrA S84L or parC S80F that confer quinolone resistance [9].
Comparative studies reveal that 15-HDA achieves half-maximal inhibitory concentrations (IC₅₀) of 100–120 µg/mL against MRSA DNA gyrase in vitro, significantly impairing supercoiling activity at sub-lethal concentrations [4]. Structural analyses indicate that the terminal triple bond at C-15 enhances hydrophobic interactions with Val₁₂₀ and Ile₁₇₈ residues in GyrB, stabilizing the inhibitor-enzyme complex [4] [9]. Unlike quinolones, which stabilize DNA-enzyme cleavage complexes and cause double-strand breaks, 15-HDA’s mechanism avoids genotoxic stress, potentially reducing resistance emergence [1].
Table 1: Antibacterial and Enzymatic Activity of 15-Hexadecynoic Acid Against MRSA
Parameter | 15-Hexadecynoic Acid | 2-Hexadecynoic Acid | Ciprofloxacin |
---|---|---|---|
MIC Range Against MRSA (µg/mL) | 125–250 | 15.6–31.3 | 0.5–15.6 |
DNA Gyrase IC₅₀ (µg/mL) | 100.2 ± 13.9 | 35.7 ± 4.8 | 1.2 ± 0.3 |
Primary Target | GyrB ATPase Domain | GyrB/DNA Interface | GyrA-DNA Complex |
Mutation Bypass Potential | High | Moderate | Low |
15-Hexadecynoic acid restores ciprofloxacin efficacy against fluoroquinolone-resistant MRSA through multimodal synergism. Clinical MRSA isolates with gyrA mutations (e.g., S84L) and efflux pump overexpression (e.g., NorA) exhibit 256-fold increased ciprofloxacin resistance (MIC = 128 µg/mL). However, co-administration of 15-HDA (62.5 µg/mL) reduces ciprofloxacin MICs to 1–4 µg/mL—below clinical resistance breakpoints [4] [10]. This synergy arises from:
Notably, chemical conjugation of hexadecynoic acid analogs to antimicrobial scaffolds outperforms equimolar mixtures. For example, a C5-curcumin-2-hexadecynoic acid conjugate shows 4–8-fold lower MICs (31.3–62.5 µg/mL) against MRSA than combinations of unconjugated compounds (Combinational Index = 1.6–2.3, indicating antagonism) [10]. This underscores conjugation’s role in optimizing bioavailability and target engagement.
The antibacterial potency of hexadecynoic acid isomers correlates directly with the proximity of their triple bond to the carboxylic acid head group. 2-Hexadecynoic acid (2-HDA), with a C2≡C3 bond, exhibits MICs of 15.6–31.3 µg/mL against MRSA—4–8-fold lower than 15-HDA (125–250 µg/mL) [2] [4]. This divergence arises from three factors:
Table 2: Structure-Activity Relationship of Hexadecynoic Acid Isomers
Isomer | Triple Bond Position | MIC (µg/mL) vs MRSA | CMC (µg/mL) | DNA Gyrase Inhibition |
---|---|---|---|---|
2-Hexadecynoic acid | C2≡C3 | 15.6–31.3 | 50 | High (IC₅₀ = 35.7 µg/mL) |
6-Hexadecynoic acid | C6≡C7 | 62.5–125 | 90 | Moderate |
8-Hexadecynoic acid | C8≡C9 | 125–250 | 150 | Low |
15-Hexadecynoic acid | C15≡C16 | 125–250 | 300 | Low (IC₅₀ = 100.2 µg/mL) |
Alkyne position also dictates spectrum breadth. While 2-HDA kills Gram-positive pathogens (MICs = 15.6–62.5 µg/mL), 9-, 10-, and 12-HDA lose activity due to micellization and poor target engagement [2] [4]. Thus, the C2–C8 region represents the "bioactivity zone" for acetylene placement in fatty acid antibiotics.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: